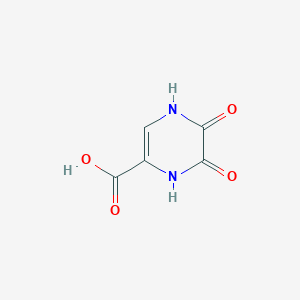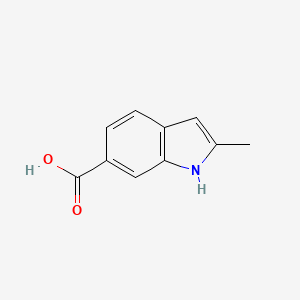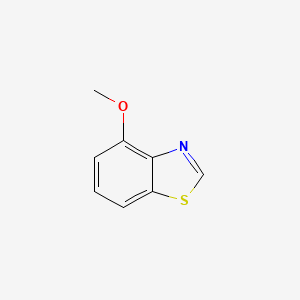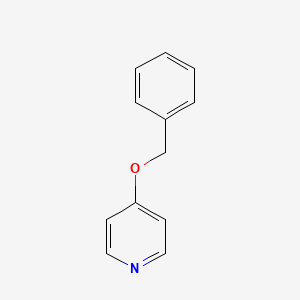
4-(苄氧基)吡啶
概述
描述
4-(Benzyloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a benzyl group attached to the oxygen atom at the fourth position of the pyridine ring
科学研究应用
4-(Benzyloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
作用机制
Target of Action
It is known that 4-(benzyloxy)pyridine is a 4-substituted pyridine-1-oxide .
Mode of Action
4-(Benzyloxy)pyridine undergoes hydrogenation over palladium to afford pyridine . It participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .
Biochemical Pathways
It is known that it participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .
准备方法
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)pyridine can be synthesized through various methods. One common approach involves the reaction of pyridine with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like toluene or dimethylformamide.
Industrial Production Methods: In industrial settings, the synthesis of 4-(Benzyloxy)pyridine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions: 4-(Benzyloxy)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(Benzyloxy)pyridine N-oxide.
Reduction: Hydrogenation over palladium can reduce it to pyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Peracids such as peracetic acid or perbenzoic acid are commonly used.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Oxidation: 4-(Benzyloxy)pyridine N-oxide.
Reduction: Pyridine.
Substitution: Substituted pyridines depending on the nucleophile used.
相似化合物的比较
- 4-Methylpyridine N-oxide
- Pyridine N-oxide
- 2,3-Dihydroxypyridine
- 4-Methylmorpholine N-oxide
- 4-Vinylpyridine
- 4-Chloropyridine N-oxide
Uniqueness: 4-(Benzyloxy)pyridine is unique due to the presence of the benzyloxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
属性
IUPAC Name |
4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCDUONHBLSZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490134 | |
| Record name | 4-(Benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49826-70-2 | |
| Record name | 4-(Benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Benzyloxy)pyridine N-oxide (benpyo) in the synthesis and structure of the luminescent thermometer materials described in the paper?
A1: In the study, benpyo acts as a bulky, red-emissive linker in the construction of three-dimensional (3-D) polycyanidometallate-based frameworks. [] These frameworks incorporate lanthanide ions (Dy(III) and Eu(III)) and diamagnetic [Co(CN)6]3- units. The bulky nature of benpyo likely influences the crystal packing and overall structure of the resulting materials. While the paper focuses on the luminescence and magnetic properties of the lanthanide ions, the presence of benpyo, with its own potential emissive properties, might offer additional avenues for modulating or fine-tuning the optical response of these materials. Further research is needed to fully elucidate the influence of benpyo on the structure-property relationships in these systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
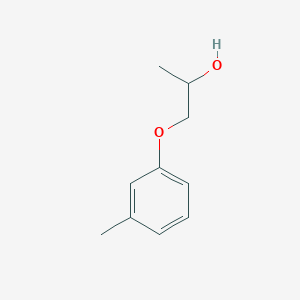
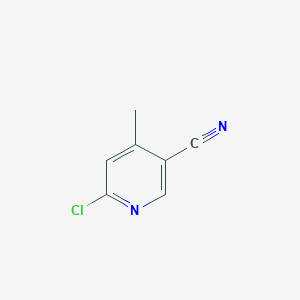

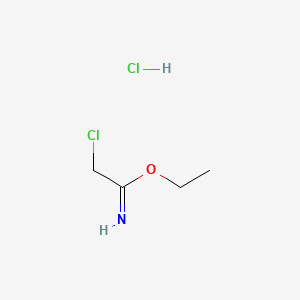
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)

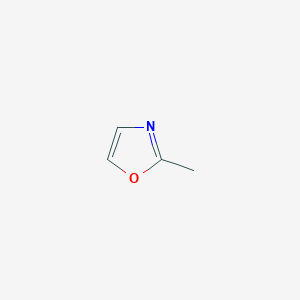
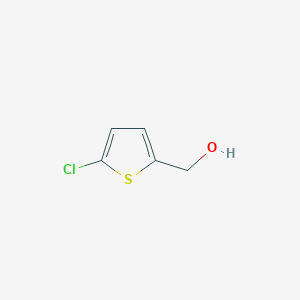
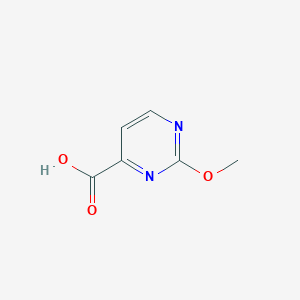
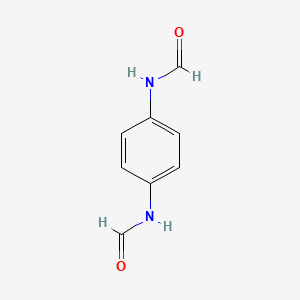
![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)
